molecular formula C19H32O3Sn B14274682 Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane CAS No. 163430-18-0

Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane

Cat. No.: B14274682
CAS No.: 163430-18-0
M. Wt: 427.2 g/mol
InChI Key: MITBYFOSFCHBMX-UHFFFAOYSA-M
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Description

Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane is an organotin compound that features a furan ring and an acrylate moiety attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with 3-(furan-2-yl)acrylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of organotin compounds like this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: It can participate in reduction reactions, often facilitated by radical initiators.

    Substitution: The furan ring and acrylate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Radical initiators like AIBN
  • Oxidizing agents such as hydrogen peroxide
  • Reducing agents like sodium borohydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce simpler organotin compounds.

Scientific Research Applications

Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane involves the formation of radical intermediates. The tin atom in the compound can donate or accept electrons, facilitating various radical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane is unique due to its specific structure, which combines a furan ring and an acrylate moiety with a tin atom. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

163430-18-0

Molecular Formula

C19H32O3Sn

Molecular Weight

427.2 g/mol

IUPAC Name

tributylstannyl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C7H6O3.3C4H9.Sn/c8-7(9)4-3-6-2-1-5-10-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

MITBYFOSFCHBMX-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CO1

Origin of Product

United States

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